3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC14995526
Molecular Formula: C24H19FO3
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19FO3 |
|---|---|
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | 3-benzyl-7-[(2-fluorophenyl)methoxy]-4-methylchromen-2-one |
| Standard InChI | InChI=1S/C24H19FO3/c1-16-20-12-11-19(27-15-18-9-5-6-10-22(18)25)14-23(20)28-24(26)21(16)13-17-7-3-2-4-8-17/h2-12,14H,13,15H2,1H3 |
| Standard InChI Key | QDLMCBMNTZAHDX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3F)CC4=CC=CC=C4 |
Introduction
3-Benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. It features a chromen-2-one core structure, which is characterized by a benzopyran ring with a ketone group at the C2 position. This compound is of significant interest in medicinal chemistry due to its unique combination of functional groups, including a benzyl group and a fluorobenzyl ether moiety, which enhance its chemical properties and potential biological activities.
Applications
3-Benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has potential applications across different fields due to its unique chemical properties and biological activities. These applications highlight its versatility and potential impact on various scientific domains.
Comparison with Analogous Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-Chloro-7-(4-fluorophenyl)methoxy-4-methylchromen-2-one | Contains chloro group instead of benzyl | Exhibits distinct biological activity due to halogen substitution |
| 6-Chloro-4-methylcoumarin | Lacks both fluorobenzyl and benzyl groups | Simpler structure with potentially lower reactivity |
| Warfarin | Anticoagulant derived from coumarin | Known for its blood-thinning properties |
| Umbelliferone | Naturally occurring coumarin | Exhibits various biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume